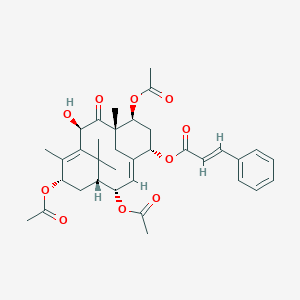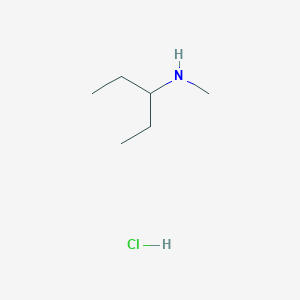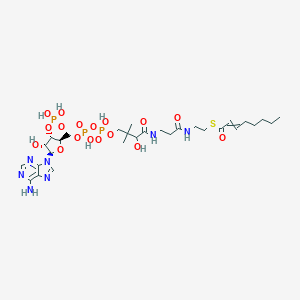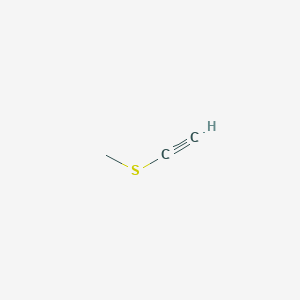
Taxuspine B
描述
Taxuspine B is a natural product derived from the Japanese yew, Taxus cuspidata Sieb. et Zucc. It belongs to the class of taxanes, which are diterpenoids known for their complex structures and significant biological activities. This compound, along with other taxanes, has been studied for its potential in overcoming multidrug resistance in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions: Taxuspine B is typically isolated from the stems and leaves of the Japanese yew. The isolation process involves extraction with solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques.
Industrial Production Methods: Most of the available this compound is obtained through extraction from natural sources rather than synthetic production .
化学反应分析
Types of Reactions: Taxuspine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Taxuspine B has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of taxanes.
作用机制
Taxuspine B exerts its effects primarily by inhibiting the drug transport activity of P-glycoprotein, a protein that pumps drugs out of cells and contributes to multidrug resistance in cancer cells. By inhibiting this protein, this compound increases the intracellular concentration of chemotherapeutic agents, enhancing their efficacy . Additionally, this compound may interfere with microtubule dynamics, similar to other taxanes, thereby inhibiting cell division and inducing apoptosis in cancer cells .
相似化合物的比较
Paclitaxel: A well-known taxane used in cancer therapy.
Docetaxel: Another taxane with similar applications in oncology.
Cabazitaxel: A taxane used to treat hormone-refractory prostate cancer.
Uniqueness of Taxuspine B: this compound is unique due to its specific ability to inhibit P-glycoprotein, making it particularly valuable in overcoming multidrug resistance in cancer cells. While other taxanes like paclitaxel and docetaxel also have significant anticancer activity, this compound’s distinct mechanism of action and its origin from the Japanese yew set it apart .
属性
IUPAC Name |
[(1R,2S,3E,5S,7S,8S,10R,13S)-2,7,13-triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,32,40H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,32+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMXWLFXARITCC-CRMVJMMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Taxuspine B and where is it found?
A1: this compound is a taxane diterpene natural product. It has been isolated from the ethanol extract of the aerial parts of Taxus yunnanensis [] and the twigs and leaves of Taxus chinensis var. mairei [].
Q2: What is the structure of this compound?
A2: While the provided abstracts don't give the full structural details of this compound, they do mention the isolation of a related compound, 2-decacetyl this compound, from Taxus mairei []. This suggests that this compound likely possesses an acetate group at the C-2 position, which is absent in the 2-decacetyl derivative. Further structural elucidation would require access to the full research articles and their spectral data.
Q3: Are there any other interesting structural analogs of this compound found in nature?
A3: Yes, the research highlights a few structurally fascinating analogs:
- Dantaxusin A and B: Isolated alongside this compound from Taxus yunnanensis, these compounds showcase structural variations in the taxane skeleton, particularly in the presence and position of cinnamoyl and acetyl groups [].
- 2-Deacetoxytaxinine J: Also co-occurring with this compound in Taxus yunnanensis, this compound emphasizes the structural diversity within this species, with variations in the C-2 substituent [].
- 2-Decacetyl this compound: This compound, identified in Taxus mairei, provides valuable insights into the structure of this compound itself, hinting at the presence of an acetate group at the C-2 position in this compound [].
Q4: What analytical techniques are typically used to characterize compounds like this compound?
A4: The provided abstracts highlight the use of 1D and 2D NMR spectroscopy and HRMS for structural elucidation of this compound and its analogs [, ]. These techniques are standard in natural product chemistry for determining the structure and connectivity of atoms within a molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)



